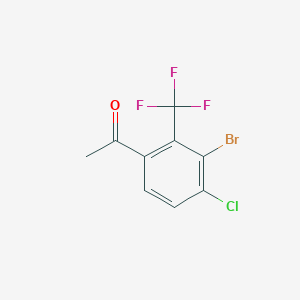

3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone

Description

3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone is a substituted acetophenone derivative featuring bromine (Br) at the 3' position, chlorine (Cl) at the 4' position, and a trifluoromethyl (-CF₃) group at the 2' position on the aromatic ring. Such compounds are typically used as intermediates in pharmaceutical and agrochemical synthesis, leveraging their reactivity for further functionalization .

Properties

IUPAC Name |

1-[3-bromo-4-chloro-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-3-6(11)8(10)7(5)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOKZJLMGKPSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101195984 | |

| Record name | Ethanone, 1-[3-bromo-4-chloro-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805577-15-4 | |

| Record name | Ethanone, 1-[3-bromo-4-chloro-2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805577-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[3-bromo-4-chloro-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-chloro-2’-(trifluoromethyl)acetophenone typically involves the bromination of 4’-chloro-2’-(trifluoromethyl)acetophenone. This process can be carried out using brominating agents such as pyridine hydrobromide perbromide in acetic acid at elevated temperatures (around 90°C) with a molar ratio of substrate to brominating agent of 1.0:1.1 .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and optimizing the overall efficiency of the process.

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms in 3’-Bromo-4’-chloro-2’-(trifluoromethyl)acetophenone can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The carbonyl group in the acetophenone moiety can participate in oxidation and reduction reactions, forming various derivatives.

Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted acetophenones

- Alcohols and ketones from reduction and oxidation reactions

- Biaryl compounds from coupling reactions

Scientific Research Applications

Medicinal Chemistry

3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone exhibits significant biological activity, making it a candidate for drug development. Key areas of research include:

- Anticancer Properties : The compound has shown effectiveness against various cancer cell lines, including breast and colorectal cancers. Studies indicate that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and interaction with specific molecular targets.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its structure may facilitate interactions with bacterial cell membranes or metabolic pathways .

Agrochemicals

The compound serves as a valuable intermediate in the synthesis of agrochemicals. Its unique structure allows for the development of new pesticides and herbicides with enhanced efficacy against target pests while minimizing environmental impact .

Material Science

In material science, 3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone can be utilized in the production of specialty chemicals and polymers. Its reactivity makes it suitable for creating functionalized materials with specific properties tailored for various applications .

Comparative Biological Activities

A comparative analysis of biological activities highlights the potency of 3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone relative to similar compounds:

| Compound Name | Structure Type | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone | Dichloro acetophenone | TBD | Antimicrobial, Anticancer |

| 2,6-Dichloro-4-(trifluoromethoxy)aniline | Trifluoro anisole | 41 | Potent Enzyme Inhibition |

| 2,6-Dichloro-1,4-benzoquinone | Quinone derivative | TBD | Photosynthesis Inhibition |

Case Studies and Research Findings

- Antimicrobial Studies : Research has demonstrated that halogenated acetophenones exhibit significant antibacterial activity. For instance, compounds similar to 3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone have shown effectiveness against resistant strains of bacteria .

- Enzyme Inhibition Studies : A study focusing on enzyme inhibition revealed that halogenated derivatives can effectively inhibit enzymes involved in microbial metabolism, leading to their antimicrobial properties.

- Comparative Analysis : The biological activity of this compound was compared with other similar compounds, revealing that the presence of multiple halogens significantly enhances inhibitory effects on various enzymes .

Mechanism of Action

The mechanism by which 3’-Bromo-4’-chloro-2’-(trifluoromethyl)acetophenone exerts its effects is largely dependent on its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) enhances its electrophilic character, making it a suitable candidate for various substitution and coupling reactions. These reactions often involve the formation of transient intermediates that facilitate the transfer of functional groups or the formation of new bonds.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Acetophenones

Key Comparative Insights:

Substituent Effects on Reactivity and Physical Properties Trifluoromethyl (-CF₃): The presence of -CF₃ in the target compound enhances lipophilicity and metabolic stability compared to analogs with methoxy (-OCH₃) or hydroxyl (-OH) groups. This makes it advantageous for drug candidates requiring membrane permeability . Halogen Positioning: Bromine at the 3' position (vs. 2' or 6' in analogs) may influence regioselectivity in subsequent reactions, such as Suzuki couplings or nucleophilic substitutions . Chlorine vs.

Synthesis Pathways Bromination methods using cupric bromide (CuBr₂) or dioxane dibromide, as reported for 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone , could be adapted for synthesizing the target compound. The trifluoromethyl group may be introduced via Ullmann-type couplings or direct fluorination of precursor acetophenones .

Applications The target compound’s combination of Br, Cl, and -CF₃ positions it as a versatile intermediate for synthesizing kinase inhibitors or anti-inflammatory agents, where halogen and -CF₃ groups are common pharmacophores . In contrast, 2-Bromo-4'-methoxyacetophenone is primarily used in less specialized industrial processes due to its simpler substituent profile .

Biological Activity

3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The structure of 3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone includes a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of bromine and chlorine atoms also contributes to its reactivity and interaction with biological targets.

The biological activity of 3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone is primarily attributed to its ability to interact with various cellular pathways:

- Enzyme Inhibition : This compound acts as an inhibitor of certain enzymes involved in key metabolic pathways. For instance, it has been shown to inhibit carbonyl reductase enzymes, affecting the reduction process in metabolic pathways .

- Cell Signaling Modulation : It influences cell signaling pathways that are crucial for cellular responses, including apoptosis and proliferation. Studies indicate that it can activate caspases, leading to programmed cell death in cancer cells .

Research has demonstrated several biochemical properties associated with 3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone:

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, IC50 values have been reported in the range of 10–100 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It demonstrates effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several studies highlight the biological activity of 3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone:

- Cytotoxicity Assay : A study conducted on various acetophenone derivatives revealed that 3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .

- Antimicrobial Screening : Another research effort assessed the antimicrobial activity of halogenated acetophenones, including this compound. Results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with notable potency against resistant strains .

Dosage Effects

The effects of 3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone are dose-dependent:

- Lower doses may enhance therapeutic effects without significant toxicity.

- Higher doses can lead to adverse effects, necessitating careful dosage management in potential therapeutic applications .

Tables Summarizing Biological Activity

Q & A

Q. What are the recommended synthetic routes for 3'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone, and how are yields optimized?

The synthesis typically involves halogenation and Friedel-Crafts acylation. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ to introduce the bromine atom regioselectively at the 3' position .

- Trifluoromethylation : Fluorinated acetylating agents (e.g., trifluoroacetic anhydride) under controlled conditions to attach the -CF₃ group .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Yields are optimized by maintaining inert atmospheres (N₂/Ar) and precise temperature control (0–5°C for bromination; 50–60°C for acylation) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and electronic environments. For example, the -CF₃ group shows a distinct singlet at ~110 ppm in ¹⁹F NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₃BrClF₆O, calc. 321.02 g/mol) and isotopic patterns for bromine/chlorine .

- X-ray Crystallography : Resolves steric effects of bulky substituents (e.g., trifluoromethyl at 2') .

Q. How do the bromo, chloro, and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Bromo/Chloro : Act as leaving groups in Suzuki-Miyaura couplings. Bromine exhibits higher reactivity than chlorine due to lower bond dissociation energy .

- Trifluoromethyl : Electron-withdrawing effect deactivates the aromatic ring, slowing electrophilic substitution but enhancing stability in radical reactions .

Advanced Research Questions

Q. What challenges arise in achieving regioselective halogenation, and how are they addressed?

Competing halogenation at adjacent positions (e.g., 4' vs. 5') occurs due to steric hindrance from the -CF₃ group. Solutions include:

- Directed ortho-Metalation : Use directing groups (e.g., -COCH₃) to guide bromine/chlorine to specific positions .

- Computational Modeling : DFT studies predict electron density maps to identify reactive sites (e.g., M06-2X/6-311+G(d,p) level) .

Q. How does the compound’s electronic structure impact its applications in medicinal chemistry?

Q. What contradictions exist in storage and stability data, and how should they be resolved?

- Evidence Conflicts : Some sources recommend storage at 0–6°C , while others suggest room temperature is sufficient .

- Resolution : Degradation studies indicate the compound is stable at RT for ≤6 months but requires cold storage for long-term preservation (>1 year) to prevent hydrolysis of the ketone group .

Methodological Recommendations

- Synthetic Optimization : Use flow chemistry for scalable bromination to minimize byproducts .

- Safety Protocols : Handle with PPE (nitrile gloves, fume hood) due to lachrymatory effects of brominated intermediates .

- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.